molecular formula C11H13NO5 B1239409 DL-TBOA CAS No. 208706-75-6

DL-TBOA

カタログ番号: B1239409
CAS番号: 208706-75-6
分子量: 239.22 g/mol
InChIキー: BYOBCYXURWDEDS-IUCAKERBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DL-Threo-β-Benzyloxyaspartic acid (DL-TBOA) is a potent inhibitor of excitatory amino acid transporters (EAATs). It is widely used in scientific research to study the role of glutamate transporters in various physiological and pathological processes. This compound is known for its ability to block the uptake of glutamate and aspartate, which are crucial neurotransmitters in the central nervous system .

準備方法

Synthetic Routes and Reaction Conditions

DL-TBOA is synthesized through a series of chemical reactions starting from readily available precursors. The synthesis involves the protection of functional groups, formation of key intermediates, and subsequent deprotection steps. One common synthetic route includes the following steps :

  • Protection of the amino group of aspartic acid.
  • Formation of the β-benzyloxy intermediate.
  • Deprotection of the amino group to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories using the synthetic route mentioned above. The process involves careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity .

化学反応の分析

Types of Reactions

DL-TBOA primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in esterification and amidation reactions under appropriate conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, such as esters and amides, which can be used for further functional studies .

科学的研究の応用

Key Properties:

  • Ki values :
    • EAAT1: 42 µM
    • EAAT2: 5.7 µM
  • Chemical Stability : More stable than its benzoyl analog, making it a reliable tool for research .

Excitotoxicity Studies

This compound has been instrumental in understanding excitotoxicity, which is associated with various neurological disorders. For instance, studies demonstrate that administration of this compound can induce neuronal damage and convulsive behavior in animal models, highlighting its role in excitotoxic pathways.

Case Study:

  • Animal Model : Wistar rats
  • Dosage : Microdialysis administration of 500 µM
  • Findings : Increased extracellular levels of aspartate and glutamate were observed, leading to neuronal damage in the hippocampus .

Cancer Research

In cancer studies, this compound has shown promise as a therapeutic agent. It alters the activity of glutamate transporters in colorectal cancer cells, enhancing the efficacy of chemotherapeutic agents.

Mechanism in Cancer Cells

This compound reduces chemotherapy-induced p53 induction and augments cell death in resistant colorectal cancer (CRC) cells when treated with specific chemotherapeutics like SN38.

Case Study:

  • Cell Lines : HCT116 and LoVo cells
  • Observations :
    • This compound co-treatment increased cell death induced by SN38.
    • It attenuated cell death induced by oxaliplatin, indicating selective modulation of transporter activity .

Clinical Implications

Although currently in preclinical stages, this compound's ability to modulate glutamate transporter activity may lead to novel treatment strategies for conditions characterized by excitotoxicity or resistance to chemotherapy.

Data Summary Table

Application AreaKey FindingsReference
NeuroscienceInduces neuronal damage; increases glutamate levels
Cancer ResearchEnhances efficacy of SN38; alters transporter activity
Mechanism of ActionCompetitive inhibitor of EAATs
Clinical StatusPreclinical development stage

類似化合物との比較

DL-TBOA is often compared with other glutamate transporter inhibitors, such as L-trans-pyrrolidine-2,4-dicarboxylate (t-2,4-PDC) and dihydrokainate . While this compound is a non-transportable inhibitor, t-2,4-PDC is a substrate inhibitor. This difference in mechanism of action makes this compound a more potent and selective tool for studying glutamate transporters .

Similar Compounds

    L-trans-pyrrolidine-2,4-dicarboxylate (t-2,4-PDC): A substrate inhibitor of glutamate transporters.

    Dihydrokainate: A selective inhibitor of EAAT2.

    UCPH-101: A selective inhibitor of EAAT1.

This compound’s unique non-transportable inhibition mechanism and high selectivity for multiple EAAT isoforms make it a valuable compound for research in various scientific fields.

生物活性

DL-TBOA (DL-threo-β-benzyloxyaspartate) is a potent inhibitor of excitatory amino acid transporters (EAATs), which play a crucial role in regulating glutamate levels in the central nervous system. This compound has been studied extensively for its biological activity, particularly its effects on cell viability, neurotoxicity, and potential therapeutic applications in cancer and neurological disorders.

This compound acts as a competitive, non-transportable blocker of EAATs, primarily inhibiting EAAT2, EAAT3, EAAT1, EAAT4, and EAAT5. The half-maximal inhibitory concentration (IC50) values for these transporters are as follows:

Transporter IC50 (μM)
EAAT26
EAAT36
EAAT170
EAAT44.4
EAAT53.2

This selectivity for EAATs over ionotropic and metabotropic glutamate receptors makes this compound a valuable tool in neuroscience research and potential therapeutic contexts .

Neurotoxic Effects

Research indicates that this compound can induce significant neurotoxic effects. In organotypic hippocampal slice cultures, the addition of this compound for 48 hours resulted in cell death across various hippocampal regions, with effective concentrations (EC50) ranging from 38 to 48 μM. This neurotoxicity is attributed to the inhibition of glutamate transporters, which disrupts the clearance of extracellular glutamate and can lead to excitotoxicity .

Case Study: Ischemic Insult

In a study examining the effects of oxygen-glucose deprivation (OGD), it was found that while this compound induced cell death when applied continuously, its application during OGD significantly reduced propidium iodide uptake—a marker for cell death—indicating a protective effect under certain conditions. This suggests that partial inhibition of glutamate transporters during energy failure may mitigate excitotoxic damage .

Effects on Cancer Cell Viability

This compound has also been investigated for its role in modulating chemotherapy responses in colorectal cancer cells. In vitro studies demonstrated that this compound augmented cell death induced by SN38 (a topoisomerase I inhibitor) while counteracting cell death caused by oxaliplatin (a platinum-based drug). This differential effect highlights the potential of this compound as a modulator of drug resistance in cancer therapy:

Drug Effect of this compound
SN38Augmented cell death
OxaliplatinCounteracted cell death

These findings are significant as they suggest that this compound may enhance the efficacy of certain chemotherapeutic agents while reducing the cytotoxic effects of others .

Summary of Research Findings

  • Glutamate Transport Inhibition : this compound effectively inhibits multiple EAATs with varying selectivity.
  • Neurotoxicity : Prolonged exposure leads to significant cell death in hippocampal neurons.
  • Cancer Modulation : Alters response to chemotherapy drugs, enhancing sensitivity to some while providing protection against others.

特性

IUPAC Name

(2S,3S)-2-amino-3-phenylmethoxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c12-8(10(13)14)9(11(15)16)17-6-7-4-2-1-3-5-7/h1-5,8-9H,6,12H2,(H,13,14)(H,15,16)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOBCYXURWDEDS-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(C(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@@H]([C@@H](C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415515
Record name (2S,3S)-2-amino-3-phenylmethoxybutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208706-75-6
Record name (2S,3S)-2-amino-3-phenylmethoxybutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。